molecular formula C28H39N5O5 B3025836 Bilaid C1

Bilaid C1

Cat. No.: B3025836
M. Wt: 525.6 g/mol
InChI Key: YGCYNZNZYWLHTN-UARRHKHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Bilaid C1, also known as “(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-N-[(2S)-1-[[(2R)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-3-methylbutanamide” or “L-tyrosyl-D-valyl-L-valyl-D-phenylalaninamide”, is a tetrapeptide isolated from Penicillium sp .

Target of Action

The primary target of this compound is the μ-opioid receptor . This receptor is a G protein-coupled receptor that plays a crucial role in mediating the effects of opioids .

Mode of Action

This compound binds to the μ-opioid receptor with a Ki value of 3.1 μM in HEK293 cell membranes expressing the human receptor . This binding leads to the activation of the receptor and subsequent intracellular signaling pathways .

Biochemical Pathways

The activation of the μ-opioid receptor by this compound leads to the inhibition of adenylate cyclase, decreasing the production of cyclic AMP (cAMP). This results in the hyperpolarization of the cell membrane and inhibition of neurotransmitter release . Additionally, this compound may also influence the classical complement pathway through its interaction with C1s .

Pharmacokinetics

Like other peptides, it is expected to have a relatively short half-life in the body due to rapid metabolism and excretion .

Result of Action

The binding of this compound to the μ-opioid receptor leads to analgesic effects, as is typical for μ-opioid receptor agonists . It also inhibits forskolin-induced cAMP accumulation by 77% in HEK293 cells expressing the human μ-opioid receptor when used at a concentration of 10 µM .

Biochemical Analysis

Biochemical Properties

It is known that Bilaid C1 binds to the μ-opioid receptor with a Ki value of 3.1 μM in HEK293 cell membranes expressing the human receptor . This suggests that this compound may interact with various enzymes, proteins, and other biomolecules in the context of opioid signaling.

Molecular Mechanism

Its binding to the μ-opioid receptor suggests that it may exert its effects at the molecular level through this interaction . This could potentially involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Preparation Methods

Chemical Reactions Analysis

Bilaid C1 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Bilaid C1 has several scientific research applications:

    Chemistry: It is used as a model compound to study peptide synthesis and modification.

    Biology: It is used to study the binding and activity of peptides at the μ-opioid receptor.

    Industry: It is used in the production of peptide-based products and research tools.

Comparison with Similar Compounds

Bilaid C1 is unique due to its specific sequence and binding affinity to the μ-opioid receptor. Similar compounds include:

These compounds share structural similarities but differ in their binding affinities and potencies.

Properties

IUPAC Name

(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-N-[(2S)-1-[[(2R)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H39N5O5/c1-16(2)23(27(37)31-22(25(30)35)15-18-8-6-5-7-9-18)33-28(38)24(17(3)4)32-26(36)21(29)14-19-10-12-20(34)13-11-19/h5-13,16-17,21-24,34H,14-15,29H2,1-4H3,(H2,30,35)(H,31,37)(H,32,36)(H,33,38)/t21-,22+,23-,24+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGCYNZNZYWLHTN-UARRHKHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H39N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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